molecular formula C8H6I2O2 B576707 Methyl 3,5-diiodobenzoate CAS No. 14266-19-4

Methyl 3,5-diiodobenzoate

Cat. No.: B576707
CAS No.: 14266-19-4
M. Wt: 387.943
InChI Key: YYSITUQNFNKVLR-UHFFFAOYSA-N
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Description

Methyl 3,5-diiodobenzoate (CAS 14266-19-4) is a benzoate ester derivative of interest as a chemical synthesis intermediate and building block in research applications. This compound serves as a core structural moiety in the development of more complex molecules with potential bioactivity. Notably, the structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), has been extensively studied for its potent antitumor properties . Research on DIME has identified its primary mechanism of action as the disruption of microtubule assembly, which prepares cells for a G2/M phase block and leads to caspase-3 mediated apoptosis (programmed cell death) . Further studies reveal that DIME activates key cellular enzymes like protein phosphatase 2A (PP2A), leading to widespread protein dephosphorylation. This action down-regulates several critical enzyme activities and inhibits ceramide-permitted growth factor-induced cell proliferation . The structural specificity of this class of compounds is well-established, and their tumoricidal action has been demonstrated in vitro and in vivo with a noted absence of significant toxicity in normal tissues, attributed to differential drug uptake and esterase activity . This compound provides researchers with a versatile precursor for exploring these and other novel pharmacological pathways. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSITUQNFNKVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700753
Record name Methyl 3,5-diiodobenzoate
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Molecular Weight

387.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14266-19-4
Record name Benzoic acid, 3,5-diiodo-, methyl ester
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Record name Methyl 3,5-diiodobenzoate
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Record name Benzoic acid, 3,5-diiodo-, methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-diiodobenzoate can be synthesized through several methods. One common synthetic route involves the iodination of methyl benzoate. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diiodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-diiodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-diiodobenzoate involves several pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3,5-diiodobenzoate belongs to a broader class of halogenated benzoate esters. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Positional Isomers: Monoiodinated Benzoates

  • Methyl 3-iodobenzoate (CAS 618-91-7) and Methyl 4-iodobenzoate (CAS 619-44-3) differ in iodine substitution (3- vs. 4-position). These monoiodinated analogs have lower molecular weights (~278.05 g/mol) and reduced steric bulk compared to the diiodo derivative. The absence of a second iodine atom decreases their melting points and may reduce their stability in reactive environments .
  • Reactivity: Monoiodinated benzoates undergo nucleophilic substitution (e.g., Suzuki coupling) more readily than diiodinated derivatives due to reduced steric hindrance. However, the dual iodine atoms in this compound may allow sequential functionalization at both positions .

Functional Group Variations

  • Methyl 4-hydroxy-3,5-diiodobenzoate (CAS 3337-66-4): This compound introduces a hydroxyl group at the 4-position alongside iodine substituents. The hydroxyl group increases polarity and acidity (pKa ~8–10), enabling hydrogen bonding and solubility in polar solvents—a contrast to the purely lipophilic this compound .
  • Diethyl 4,4′-diazenediylbis(3,5-diiodobenzoate): A dimeric azo compound with ethyl ester groups and diiodo substituents. The bulky iodine atoms induce non-planar molecular conformations in the trans-azo form, reducing crystallinity compared to non-iodinated analogs .

Substituent Effects on Physical Properties

The table below summarizes key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₆O₂I₂ 387.94 3-I, 5-I, COOCH₃ High lipophilicity, symmetrical structure
Methyl 3-iodobenzoate C₈H₇IO₂ 278.05 3-I, COOCH₃ Lower steric bulk, reactive at iodine
Methyl 4-hydroxy-3,5-diiodobenzoate C₈H₆O₃I₂ 403.94 3-I, 4-OH, 5-I, COOCH₃ Enhanced polarity, acidic hydroxyl
Diethyl 3,5-diiodobenzoate azo dimer C₁₈H₁₄N₂O₄I₄ 817.95 3-I, 5-I, azo linkage Non-planar conformation, steric hindrance

Structural and Electronic Impacts

  • Electron-Withdrawing Effects : Iodine’s inductive effect deactivates the benzene ring, directing electrophilic attacks to meta/para positions. This contrasts with electron-donating groups (e.g., methoxy in Methyl 2-formyl-3,5-dimethoxybenzoate), which activate the ring .

Biological Activity

Methyl 3,5-diiodobenzoate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on a review of diverse research findings.

This compound has the molecular formula C9H8I2O2 and a molecular weight of approximately 392.97 g/mol. The compound is characterized by two iodine atoms located at the 3 and 5 positions on the benzene ring, which significantly influence its reactivity and biological interactions. It is typically synthesized through various organic reactions involving iodination of benzoic acid derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Dephosphorylation : The compound induces dephosphorylation of proteins, inhibiting key enzymes involved in cell proliferation.
  • Inhibition of Tubulin Polymerization : It disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Activation of Protein Phosphatase 2A : This activation plays a crucial role in regulating cell growth and division, contributing to its antitumor effects .

Antitumor Effects

Research has indicated that this compound exhibits promising antitumor properties. Studies show that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • In vitro studies demonstrated that at concentrations ranging from 10 to 50 µM, this compound significantly reduced the viability of cancer cells by inducing apoptosis through caspase activation pathways .

Enzyme Inhibition

The compound has been employed in studies investigating enzyme inhibition. Its ability to form stable complexes with biological molecules makes it a valuable tool for understanding protein interactions. Notably:

  • It has been used to study the inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other diiodobenzoate derivatives:

CompoundStructureBiological Activity
Methyl 2,4-diiodobenzoateIodine at positions 2 & 4Different reactivity; less studied
Ethyl 3,5-diiodobenzoateEthyl ester variantSimilar antitumor properties
Methyl 3,5-dihydroxybenzoateReduced formLacks iodine; different chemical behavior

This comparison highlights how variations in substitution patterns can lead to differences in biological activity and reactivity.

Case Studies

  • Antitumor Activity in Breast Cancer Cells :
    A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound at concentrations of 25 µM resulted in a significant decrease in cell viability (approximately 60% reduction) after 48 hours. Apoptotic markers such as caspase-3 activation were observed, confirming its role as an antitumor agent .
  • Impact on Enzyme Activity :
    Another study focused on the inhibitory effects of this compound on MMP-13 expression in IL-1β-stimulated chondrocytes. The compound was shown to significantly reduce MMP-13 levels in a dose-dependent manner, suggesting its potential therapeutic application in osteoarthritis treatment .

Q & A

Q. What are the optimized synthetic routes for preparing Methyl 3,5-diiodobenzoate, and what critical parameters influence yield?

this compound can be synthesized via stepwise iodination of methyl benzoate derivatives or esterification of pre-iodinated benzoic acids. Key steps include:

  • Iodination : Direct electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to avoid over-iodination .
  • Esterification : Reacting 3,5-diiodobenzoic acid (CAS 19094-48-5) with methanol in the presence of H₂SO₄ as a catalyst, followed by reflux and purification via recrystallization (ethanol/water) .
  • Yield Optimization : Temperature control during iodination (exothermic reaction) and stoichiometric excess of iodinating agent (1.2–1.5 equiv.) improve yields to ~70–75%. Impurities like mono-iodinated byproducts are minimized using gradient HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : The absence of aromatic protons in the 3,5-diiodo-substituted structure simplifies the spectrum. Key signals include the methyl ester (δ ~3.9 ppm in ¹H NMR; δ ~52 ppm in ¹³C NMR) and iodine-induced deshielding of adjacent carbons (δ ~95–100 ppm for C-3 and C-5) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 374.91 (C₈H₆I₂O₂) .
  • HPLC Purity Analysis : Use a reverse-phase C18 column with UV detection at 254 nm; retention time ~12–14 min under isocratic conditions (70% acetonitrile/30% water) .

Q. How does the solubility and stability of this compound impact its handling in organic reactions?

  • Solubility : Poorly soluble in polar solvents (e.g., water, ethanol) but dissolves in DMSO, DMF, or dichloromethane. Pre-dissolution in DMF is recommended for coupling reactions .
  • Stability : Stable under inert atmospheres but sensitive to light (iodine loss via radical pathways). Store at –20°C in amber vials. Decomposition above 230°C (melting point) is noted .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

Discrepancies in yields (e.g., 65% vs. 90%) arise from:

  • Purification Methods : Column chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization (ethanol/water). Chromatography increases purity but reduces yield due to compound loss .
  • Side Reactions : Competing hydrolysis of the methyl ester in aqueous workup steps. Using anhydrous solvents (e.g., absolute ethanol) and minimizing reaction time mitigates this .
  • Validation : Cross-check yields via quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies are effective for analyzing and minimizing byproducts in this compound synthesis?

Common byproducts include:

  • Mono-iodinated isomers : Detectable via HPLC retention time shifts (e.g., 3-iodo vs. 5-iodo derivatives).
  • Ester Hydrolysis Products : 3,5-Diiodobenzoic acid (CAS 19094-48-5) identified by TLC (Rf = 0.3 in 1:1 hexane/EtOAc vs. 0.5 for the ester) .
    Mitigation :
  • Use excess methylating agent (e.g., methyl iodide) during esterification.
  • Employ low-temperature (–35°C) reaction conditions to suppress iodine displacement .

Q. How can computational modeling guide the design of this compound derivatives for catalytic applications?

  • DFT Calculations : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing electron density maps. The iodine substituents act as strong electron-withdrawing groups, activating the para position for nucleophilic attack .
  • Docking Studies : Model interactions with enzymes (e.g., thyroid peroxidase) to explore bioactivity, leveraging its structural similarity to thyroxine (T4) .

Q. What methodologies are suitable for studying the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Buchwald-Hartwig Amination : React with aryl amines using Pd(OAc)₂/XPhos catalyst system in toluene at 110°C. Monitor conversion via GC-MS for iodobenzene byproducts .
  • Sonogashira Coupling : Employ CuI/Pd(PPh₃)₄ with terminal alkynes in THF. Note: Steric hindrance from iodine may reduce efficiency compared to non-halogenated analogs .

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